"1-Allyl-4-(2-azidoethyl)piperazine" CAS number
"1-Allyl-4-(2-azidoethyl)piperazine" CAS number
An In-depth Technical Guide to 1-Allyl-4-(2-azidoethyl)piperazine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Allyl-4-(2-azidoethyl)piperazine, a versatile yet not commercially cataloged chemical entity. As such, a definitive CAS number is not publicly available. This document details a robust synthetic pathway from a commercially available precursor, outlines its key physicochemical properties, and explores its significant potential as a building block in modern medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will delve into the strategic importance of the piperazine scaffold, the synthetic utility of the azide moiety for bioconjugation via "click" chemistry, and the additional reactivity offered by the allyl group, establishing this molecule as a valuable tool for developing novel therapeutic agents.
Introduction: The Strategic Value of a Trifunctional Building Block
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and bioavailability, make it an indispensable component in drug design.[3][4] The molecule 1-Allyl-4-(2-azidoethyl)piperazine combines this privileged heterocycle with two other highly valuable functional groups: a terminal azide and an allyl group.
-
The Piperazine Core: A six-membered heterocycle with two nitrogen atoms at the 1,4-positions. It often serves to enhance pharmacokinetic properties (ADME) and can act as a rigid linker to correctly orient other pharmacophoric elements for optimal target binding.[1]
-
The Azidoethyl Group: The azide (N₃) functionality is a powerful synthetic handle. It is a key component in one of the most reliable "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][] This allows for the efficient and specific covalent linking of the piperazine moiety to molecules containing a terminal alkyne, even in complex biological systems.[7]
-
The Allyl Group: The terminal alkene of the allyl group provides an additional site for orthogonal chemical modification, further expanding the synthetic possibilities.
This trifunctional arrangement makes 1-Allyl-4-(2-azidoethyl)piperazine a highly versatile building block for constructing complex molecular architectures, generating compound libraries for high-throughput screening, and developing targeted drug delivery systems.
Synthesis and Characterization
Given its absence from commercial catalogs, a reliable synthetic route from an available precursor is essential. The most direct pathway involves a nucleophilic substitution reaction on a corresponding alkyl halide.
Proposed Synthetic Pathway
The synthesis of the target compound is most efficiently achieved from 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride (CAS No: 112952-20-2), a commercially available starting material.[][9] The synthesis involves two primary steps: neutralization of the hydrochloride salt followed by nucleophilic substitution of the chloride with an azide ion.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes the conversion of 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride to the target azide.
Materials:
-
1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride (1.0 eq)
-
Sodium azide (NaN₃) (1.5 - 3.0 eq)
-
Sodium bicarbonate (NaHCO₃) or 2M Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM) or Diethyl ether
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization:
-
Dissolve 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride in deionized water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of NaHCO₃ or 2M NaOH with stirring until the pH is >10.
-
Extract the aqueous layer three times with DCM or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil.
-
-
Azide Substitution:
-
CAUTION: This step involves sodium azide and produces an organic azide. Perform all operations in a certified chemical fume hood behind a blast shield. Avoid contact with metals and acids.[10][11]
-
Dissolve the free base from the previous step in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer three times with ethyl acetate or diethyl ether.
-
Combine the organic extracts, wash extensively with water to remove DMF, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
WARNING: Do not attempt to distill low molecular weight organic azides, as they can be explosive.[12]
-
Physicochemical Properties and Characterization
All quantitative data for the target compound are calculated, as experimental data is not available.
| Property | Value | Source |
| CAS Number | Not Assigned | - |
| Molecular Formula | C₉H₁₇N₅ | Calculated |
| Molecular Weight | 195.27 g/mol | Calculated |
| Appearance | Predicted to be a colorless to pale yellow oil | Analogy |
| Boiling Point | Not recommended for determination due to explosive risk | [12] |
| Key IR Absorption | ~2100 cm⁻¹ (strong, sharp, N=N=N asymmetric stretch) | [13] |
Characterization Data (Expected):
-
¹H NMR: Resonances corresponding to the allyl protons (δ ~5.0-6.0 ppm), and methylene protons on the piperazine ring and ethyl chain.
-
¹³C NMR: Signals for the nine distinct carbon atoms.
-
Mass Spectrometry (ESI-MS): A peak corresponding to the [M+H]⁺ ion at m/z 196.16.
-
Infrared (IR) Spectroscopy: A characteristic and very strong, sharp absorption band around 2100 cm⁻¹, confirming the presence of the azide group.[13]
Applications in Drug Discovery and Chemical Biology
The true value of 1-Allyl-4-(2-azidoethyl)piperazine lies in its role as a versatile molecular linker and scaffold.
"Click Chemistry" Bioconjugation
The primary application is its use in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] This reaction forms a stable triazole ring, covalently linking the allyl-piperazine moiety to any molecule bearing a terminal alkyne.
Advantages of this approach:
-
High Efficiency: The reaction is high-yielding and proceeds under mild conditions, often in aqueous solutions.[5]
-
Bioorthogonality: The azide and alkyne groups are largely unreactive with biological functional groups, allowing the reaction to be performed in complex biological systems.[7]
-
Modular Synthesis: It enables the rapid synthesis of large compound libraries by "clicking" the piperazine building block onto various alkyne-functionalized scaffolds. This accelerates the hit-to-lead process in drug discovery.[]
Caption: Use of the title compound in a drug discovery workflow.
Role as a Privileged Scaffold
The piperazine moiety itself is a key pharmacophore. Its inclusion in drug candidates can:
-
Improve Pharmacokinetics: Enhance aqueous solubility and oral bioavailability.[1]
-
Modulate Receptor Affinity: Act as a linker to position other functional groups for optimal interaction with biological targets like GPCRs and kinases.[1][14]
-
CNS Activity: Many CNS-active drugs, such as antipsychotics and antidepressants, contain a piperazine ring.[1]
By using this compound, researchers can efficiently introduce the beneficial properties of the piperazine scaffold into a wide range of molecules.
Safety, Handling, and Disposal
Organic azides are energetic materials and must be handled with extreme caution.
Core Safety Protocols
-
Engineering Controls: All work with organic azides must be conducted in a certified chemical fume hood, and the use of a blast shield is mandatory.[15]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and nitrile gloves.[15]
-
Avoid External Energy: Organic azides can decompose violently upon exposure to heat, shock, friction, or static discharge.[12][16]
-
Chemical Incompatibility:
-
Acids: Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).[16]
-
Heavy Metals: Do not allow contact with heavy metals (e.g., copper, lead, mercury) as this can form dangerously explosive heavy metal azides.[16]
-
Halogenated Solvents: Avoid chlorinated solvents like dichloromethane, which can form extremely unstable diazidomethane.[12]
-
Stability Assessment
The stability of organic azides can be estimated. A common guideline is the "Rule of Six," which suggests there should be at least six carbon atoms for every energetic functional group (like an azide).[16] The target compound, C₉H₁₇N₅, has 9 carbons and 5 nitrogens (3 in the azide). While it does not strictly meet all stability rules for large-scale isolation, small quantities for research purposes can be handled safely by following the protocols outlined above.
Waste Disposal
-
Never dispose of azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[11]
-
All azide waste must be collected in a dedicated, clearly labeled hazardous waste container.[11]
-
Before disposal, excess azide should be quenched. A common method involves treatment with sodium nitrite followed by the slow addition of dilute acid.[11]
Conclusion
While not a commercially cataloged item, 1-Allyl-4-(2-azidoethyl)piperazine represents a potent and versatile building block for advanced applications in drug discovery and chemical biology. This guide provides the necessary framework for its synthesis from an available precursor, highlights its key characteristics, and details its most powerful application as a trifunctional linker. Its ability to introduce the privileged piperazine scaffold via the robust and bioorthogonal azide-alkyne click reaction makes it an invaluable tool for researchers aiming to accelerate the development of novel, complex, and effective therapeutic agents. Adherence to strict safety protocols is paramount when handling this energetic and valuable compound.
References
- Kitamura, M., Koga, T., Yano, M., & Okauchi, T. (2012).
- Organic Chemistry Portal. (n.d.). Synthesis of alkyl azides.
- BenchChem. (2025). Introduction to alkyl azides in organic synthesis.
- BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry.
- Geronikaki, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
- Reddy, L. R., et al. (2007).
- University of Victoria. (2022, May 18). Safe Work Procedure: Azides.
- BenchChem. (2025). Technical Support Center: Safe Handling of Azides.
- University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
- University College Dublin. (2018, April).
- Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(13), 1959-1961.
- Sigma-Aldrich. (n.d.). Click Chemistry in Drug Discovery.
- University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Sodium Azide and Organic Azides.
- Bozorov, K., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery.
- BOC Sciences. (n.d.). Click Chemistry for Efficient Drug Development.
- Hein, C. D., Liu, X., & Wang, D. (2019). Recent applications of click chemistry in drug discovery. PubMed.
- Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
- Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed.
- TCI AMERICA. (n.d.). Topics (Click Chemistry).
- Wang, X., et al. (2012).
- Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
- Reddy, D. S., & Judd, W. R. (2005). Intramolecular Schmidt reaction of acyl chlorides with alkyl azides: preparation of pyrrolizine by intramolecular capture of intermediates with alkenes or alkynes.
- Goto, E., et al. (2019).
- BenchChem. (2025). An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride.
- BOC Sciences. (n.d.). CAS 112952-20-2 (1-ALLYL-4-(2-CHLORO-ETHYL)-PIPERAZINE X 2 HCL >98%).
- Santa Cruz Biotechnology. (n.d.). 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride | CAS 112952-20-2.
- Sigma-Aldrich. (n.d.). 1-Allyl-4-(2-hydroxyethyl)-piperazine | 27612-67-5.
- Guidechem. (n.d.). 1-ALLYL-4-(2-HYDROXYETHYL)-PIPERAZINE.
- Google Patents. (n.d.). CN102432565A - Preparation method of 2-hydroxyethyl piperazine.
- Janočková, J., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules.
- Iacobazzi, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
- Mrazek, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. uvic.ca [uvic.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ucd.ie [ucd.ie]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ehs.ucsb.edu [ehs.ucsb.edu]
- 16. safety.pitt.edu [safety.pitt.edu]
